Pulmonary Transfection Efficiency: RCB-02-4-8 LNP Delivers ~100-Fold Higher Lung Expression vs. FDA-Approved MC3 LNP
In head-to-head in vivo murine studies utilizing intratracheal administration, LNPs formulated with RCB-02-4-8 exhibited a significant enhancement in pulmonary mRNA delivery compared to the clinically benchmarked ionizable lipid DLin-MC3-DMA (MC3). RCB-02-4-8 LNP achieved a luminescence signal approximately 100 times greater than MC3 LNP at an equivalent mRNA dose, establishing a clear, quantitative superiority in lung-specific transfection [1].
| Evidence Dimension | In vivo pulmonary luciferase mRNA transfection efficiency |
|---|---|
| Target Compound Data | Approximately 100-fold higher luminescence signal |
| Comparator Or Baseline | DLin-MC3-DMA (MC3) LNP (Baseline luminescence signal) |
| Quantified Difference | ~100-fold increase |
| Conditions | Intratracheal administration in mice; luciferase mRNA payload; measurement at 6 hours post-administration |
Why This Matters
This magnitude of difference (100-fold) represents a threshold selection criterion for procurement: failure to use RCB-02-4-8 for pulmonary mRNA experiments will result in substantially lower signal-to-noise ratios and may render low-abundance transcript detection or therapeutic protein expression infeasible.
- [1] Li, B., Manan, R.S., Liang, S.Q., et al. Combinatorial design of nanoparticles for pulmonary mRNA delivery and genome editing. Nat. Biotechnol. 41, 1410–1415 (2023). View Source
